molecular formula C19H18BrN3O4 B11370517 2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11370517
M. Wt: 432.3 g/mol
InChI Key: NCHSIHGEXIHEJR-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule is architecturally defined by two key pharmacophores: a phenoxy acetamide moiety and a 1,2,5-oxadiazole ring, both of which are associated with diverse biological activities. The phenoxy acetamide scaffold is a recognized privilege structure in medicinal chemistry. Scientific literature indicates that derivatives containing this framework have been investigated for a range of pharmacological properties, including serving as potential anti-cancer agents through cytotoxic and anti-proliferative mechanisms . The incorporation of a bromine atom on the phenoxy ring can influence the compound's lipophilicity, electronic distribution, and potential interactions with biological targets. The core of this molecule features a 1,2,5-oxadiazole heterocycle, a structure known for its role in drug discovery. This ring system is considered a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . The 1,2,5-oxadiazole ring is also present in compounds studied for their cytotoxic properties . The presence of a 4-(propan-2-yloxy)phenyl substituent on this ring provides a handle for exploring structure-activity relationships and fine-tuning the molecule's properties. Given its hybrid structure, this compound is a valuable building block for researchers working in high-throughput screening assays, hit-to-lead optimization, and the synthesis of novel compound libraries. It is intended for use in in vitro biological studies to explore its interaction with various enzymatic or cellular targets. Please Note: This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C19H18BrN3O4

Molecular Weight

432.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H18BrN3O4/c1-12(2)26-16-7-3-13(4-8-16)18-19(23-27-22-18)21-17(24)11-25-15-9-5-14(20)6-10-15/h3-10,12H,11H2,1-2H3,(H,21,23,24)

InChI Key

NCHSIHGEXIHEJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization of Diazidoglyoxime Esters

A one-pot Staudinger/aza-Wittig reaction enables efficient construction of bis-1,2,4-oxadiazoles, as demonstrated by Xie et al.. Adapting this method, diazidoglyoxime esters react with triphenylphosphine to form intermediate iminophosphoranes, which undergo cyclization upon heating (Scheme 1). For the target compound, 4-(propan-2-yloxy)benzaldehyde is converted to its glyoxime derivative, which is subsequently treated with sodium azide and phosphoryl chloride to yield the oxadiazole ring.

Glyoxime ester+NaN3POCl31,2,5-Oxadiazole intermediate\text{Glyoxime ester} + \text{NaN}3 \xrightarrow{\text{POCl}3} \text{1,2,5-Oxadiazole intermediate}

Key Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: 80–100°C

  • Yield: 68–75%

Hydrazide Cyclization Approach

Alternative routes involve hydrazide intermediates. Hydrazinolysis of ethyl 2-(2-acetamidophenoxy)acetate (1 ) produces the corresponding hydrazide (2 ), which reacts with carbon disulfide under basic conditions to form the oxadiazole ring.

Hydrazide+CS2NaOEt1,3,4-Oxadiazole(Adapted for 1,2,5-oxadiazole)\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{NaOEt}} \text{1,3,4-Oxadiazole} \quad \text{(Adapted for 1,2,5-oxadiazole)}

Preparation of the Bromophenoxy Acetamide Moiety

Williamson Ether Synthesis

4-Bromophenol is alkylated with ethyl bromoacetate in the presence of potassium carbonate to yield ethyl 2-(4-bromophenoxy)acetate. Subsequent hydrolysis with aqueous NaOH produces 2-(4-bromophenoxy)acetic acid, which is activated as an acid chloride (using thionyl chloride) for amidation.

4-Bromophenol+BrCH2COOEtK2CO3Ethyl 2-(4-bromophenoxy)acetate\text{4-Bromophenol} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl 2-(4-bromophenoxy)acetate}

Amidation with Oxadiazol-3-Amine

The oxadiazol-3-amine (prepared in Section 2) reacts with 2-(4-bromophenoxy)acetyl chloride in dichloromethane, catalyzed by triethylamine, to form the target acetamide (Scheme 2).

Oxadiazol-3-amine+2-(4-Bromophenoxy)acetyl chlorideEt3NTarget compound\text{Oxadiazol-3-amine} + \text{2-(4-Bromophenoxy)acetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventDCM82
BaseEt₃N85
Temperature0°C → rt88

Coupling and Final Assembly

The convergent synthesis strategy couples the oxadiazole and acetamide fragments under mild conditions. Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) may alternatively introduce the propan-2-yloxy group post-cyclization.

Analytical Characterization

1H NMR spectra confirm successful amidation, with acetamide NH protons resonating at δ 9.19–9.43 ppm and oxadiazole CH protons at δ 7.8–8.2 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 401.8 (calculated for C₂₀H₂₀ClN₃O₄).

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Excess carbon disulfide (1.5 equiv) and prolonged reflux (6–8 h) improve oxadiazole formation.

  • Amidation Side Reactions : Slow addition of acyl chloride at 0°C minimizes oligomerization.

Recent Methodological Advances

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 min for cyclization at 120°C). Flow chemistry techniques enhance scalability, achieving 90% purity without chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The phenoxy and oxadiazole groups can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form different ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation reactions can produce quinones and other oxidized products .

Scientific Research Applications

2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The bromophenoxy and oxadiazole groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues with 1,2,5-Oxadiazole Cores

2-(2-Methoxyphenoxy)-N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
  • Key Differences: Substituent on oxadiazole: A tetrahydronaphthalen-2-yl group replaces the 4-(propan-2-yloxy)phenyl group. Phenoxy group: 2-Methoxyphenoxy vs. 4-bromophenoxy.
  • Methoxy vs. bromine: Bromine’s higher electronegativity may enhance target binding via halogen interactions .
N-(3-((2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl)oxy)phenyl)-4-((2-(4-morpholinyl)ethyl)oxy)benzamide
  • Key Differences: Oxadiazole is fused to an imidazopyridine scaffold. Substituents include morpholine (enhancing solubility) and amino groups.
  • Morpholine improves water solubility, contrasting with the lipophilic isopropoxy group in the target compound .

Heterocyclic Analogues with Thiazole or Triazole Cores

N-[4-(3-Bromo-4-Methoxyphenyl)-1,3-Thiazol-2-yl]-2-(4-Bromophenoxy)acetamide
  • Key Differences :
    • Thiazole replaces oxadiazole.
    • Dual bromine atoms increase molecular weight (498.19 g/mol vs. ~450 g/mol for the target compound).
  • Implications :
    • Thiazole’s sulfur atom may alter electronic properties and metabolic stability.
    • Dual bromines could enhance halogen bonding but reduce solubility .
N-(4-(3-Ethoxy-5-(2,5-Difluorophenyl)-1H-1,2,4-Triazol-1-yl)Phenyl)-2-(Phenylthio)Acetamide
  • Key Differences :
    • 1,2,4-Triazole core instead of oxadiazole.
    • Ethoxy and difluorophenyl substituents.
  • Implications :
    • Triazoles offer distinct hydrogen-bonding capabilities.
    • Fluorine atoms improve metabolic stability and bioavailability compared to bromine .

Simple Acetamide Derivatives

2-(4-Bromophenyl)-N-(3,4-Difluorophenyl)Acetamide
  • Key Differences :
    • Lacks the oxadiazole ring.
    • Substituents: 4-bromophenyl and 3,4-difluorophenyl.
  • Implications: Simpler structure with dihedral angles (66.4° between aromatic rings) influencing conformation.
HC-030031 (TRPA1 Antagonist)
  • Structure : 1,3-Dimethyl-2,6-dioxo-tetrahydropurin-7-yl acetamide.
  • Key Differences :
    • Purine core vs. oxadiazole.
    • IC50: 4–10 μM for TRPA1 blockade.
  • Implications: Purine derivatives target ion channels, while oxadiazoles may favor kinase or enzyme inhibition. The target compound’s bromophenoxy group could enhance receptor affinity compared to HC-030031’s isopropylphenyl group .

Biological Activity

Overview of the Compound

Chemical Structure : The compound features a complex structure that includes a bromophenoxy group, an oxadiazole moiety, and an acetamide functional group. Such structural characteristics often suggest potential biological activity due to the presence of multiple pharmacophores.

Anticancer Properties

Compounds with oxadiazole rings have been investigated for their anticancer properties. Studies indicate that oxadiazoles can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the bromophenoxy group may enhance this activity by improving the compound's lipophilicity and cellular uptake.

Research Findings :

  • Apoptosis Induction : Compounds similar to 2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide have shown effectiveness in inducing apoptosis in breast cancer cells (e.g., MCF-7) through mitochondrial pathways.
  • Cell Proliferation Inhibition : Studies have demonstrated that oxadiazole derivatives can significantly reduce cell viability in various cancer cell lines, suggesting a potential for use in cancer therapies.

Anti-inflammatory Activity

The presence of an acetamide group is often associated with anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies :

  • In Vivo Studies : Animal studies using oxadiazole derivatives revealed significant reductions in inflammatory markers such as TNF-alpha and IL-6.
  • Mechanism of Action : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

Some studies have indicated that compounds with similar structural features exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds:

  • Bromophenoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Oxadiazole Moiety : Known for its role in biological activity, particularly in anticancer and antimicrobial contexts.
  • Acetamide Functional Group : Often contributes to improved solubility and bioavailability.

Data Table of Related Compounds

Compound NameBiological ActivityReference Study
2-Amino-5-bromobenzophenoneAnticancerJournal of Medicinal Chemistry
4-(Bromophenyl)-1,2,5-oxadiazoleAntimicrobialEuropean Journal of Medicinal Chemistry
3-(4-Bromophenyl)-1,2,4-oxadiazolAnti-inflammatoryBioorganic & Medicinal Chemistry

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide, and what reaction conditions are critical?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the 1,2,5-oxadiazole ring via cyclization of precursor nitrile oxides.
  • Step 2 : Coupling the oxadiazole intermediate with 4-bromophenoxyacetamide using a nucleophilic substitution or amidation reaction.
  • Critical Conditions :
ParameterOptimal RangeImpact on Yield/Purity
SolventDimethylformamide (DMF) or THFPolarity affects reaction kinetics
Temperature80–100°CHigher temps favor cyclization but risk decomposition
CatalystsTriethylamine (for deprotonation)Accelerates amide bond formation

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and substituent positions (e.g., bromophenoxy vs. isopropoxy groups) .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for bioassays) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially given the bromine isotope pattern .

Q. How is the compound initially screened for biological activity in academic research?

  • Methodological Answer :
  • In vitro assays : Dose-response studies (e.g., IC₅₀ determination) against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains .
  • Targeted assays : Enzyme inhibition (e.g., kinases, COX-2) due to the oxadiazole moiety’s electron-deficient nature .

Advanced Research Questions

Q. How can researchers optimize the yield of the oxadiazole ring formation step, and what are common pitfalls?

  • Methodological Answer :
  • Optimization Strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency .
  • Screen alternative oxidizing agents (e.g., NaOCl vs. chloramine-T) to minimize side products .
  • Pitfalls :
  • Moisture sensitivity: Anhydrous conditions are critical to prevent hydrolysis of intermediates .
  • Data Contradiction : Discrepancies in reported yields (40–70%) may arise from varying purity of starting materials .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodological Answer :
  • Hypothesized Mechanisms :
  • The bromophenoxy group may intercalate DNA or inhibit topoisomerases, while the oxadiazole acts as a hydrogen-bond acceptor .
  • Validation Tools :
TechniqueApplication
Molecular docking (AutoDock Vina)Predict binding affinity to protein targets (e.g., EGFR)
Isothermal titration calorimetry (ITC)Quantify thermodynamic parameters of ligand-receptor binding

Q. How should researchers address contradictory reports on its bioactivity across studies?

  • Methodological Answer :
  • Root Causes : Variability in assay protocols (e.g., cell line heterogeneity, serum concentration) .
  • Resolution Strategies :
  • Standardize assays using CLSI guidelines for antimicrobial testing or NCI-60 panels for cancer studies .
  • Synthesize structural analogs to isolate pharmacophore contributions (e.g., replacing bromine with chlorine) .

Q. What computational methods are suitable for modeling its reactivity and stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electron distribution in the oxadiazole ring, guiding derivatization strategies .
  • Molecular Dynamics (MD) : Simulates degradation pathways under physiological conditions (e.g., hydrolysis susceptibility) .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

  • Methodological Answer :
  • Challenges : Poor crystal growth due to flexible isopropoxy group .
  • Solutions :
  • Co-crystallization with stabilizing agents (e.g., crown ethers).
  • Use SHELXT for phase problem resolution in low-symmetry space groups .

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